molecular formula C25H27NO5 B14102247 1-[3-Methoxy-4-(2-methylpropoxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[3-Methoxy-4-(2-methylpropoxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14102247
M. Wt: 421.5 g/mol
InChI Key: HZMNOBKAPNVNDP-UHFFFAOYSA-N
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Description

1-[3-Methoxy-4-(2-methylpropoxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Methoxy-4-(2-methylpropoxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps. One common method includes the following steps:

    Formation of the chromeno[2,3-c]pyrrole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the propyl group: This can be achieved through alkylation reactions using propyl halides in the presence of a base.

    Attachment of the methoxy and methylpropoxy groups: These groups can be introduced through etherification reactions using methoxy and methylpropoxy halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[3-Methoxy-4-(2-methylpropoxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

1-[3-Methoxy-4-(2-methylpropoxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[3-Methoxy-4-(2-methylpropoxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl(propyl)amine hydrochloride
  • 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid

Uniqueness

1-[3-Methoxy-4-(2-methylpropoxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C25H27NO5

Molecular Weight

421.5 g/mol

IUPAC Name

1-[3-methoxy-4-(2-methylpropoxy)phenyl]-2-propyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H27NO5/c1-5-12-26-22(16-10-11-19(20(13-16)29-4)30-14-15(2)3)21-23(27)17-8-6-7-9-18(17)31-24(21)25(26)28/h6-11,13,15,22H,5,12,14H2,1-4H3

InChI Key

HZMNOBKAPNVNDP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=C(C=C4)OCC(C)C)OC

Origin of Product

United States

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